Naftifine-d3 Hydrochloride
Description
Overview of Naftifine (B1207962) as an Allylamine (B125299) Antifungal Agent
Naftifine is a synthetic antifungal agent belonging to the allylamine class of compounds. patsnap.commdpi.comwikipedia.org It is utilized for the topical treatment of superficial dermatophyte infections. patsnap.comwikipedia.org The mechanism of action for naftifine involves the inhibition of the enzyme squalene (B77637) epoxidase, which plays a crucial role in the fungal ergosterol (B1671047) biosynthesis pathway. patsnap.commdpi.com Ergosterol is a vital component of fungal cell membranes, responsible for maintaining structural integrity and fluidity. patsnap.commdpi.com By blocking squalene epoxidase, naftifine prevents the conversion of squalene to its epoxide, a necessary precursor for ergosterol production. patsnap.com This inhibition leads to a deficiency of ergosterol and a simultaneous accumulation of squalene within the fungal cell. patsnap.commdpi.com The depletion of ergosterol compromises the fungal cell membrane, while the buildup of squalene is toxic to the cell, ultimately resulting in fungicidal (killing of fungi) or fungistatic (inhibition of fungal growth) activity. mdpi.comwikipedia.org Naftifine also exhibits anti-inflammatory and antibacterial properties. patsnap.comwikipedia.org
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a valuable technique in pharmaceutical research. clearsynth.comclearsynth.com This isotopic substitution can alter the physical and chemical properties of a molecule due to the mass difference between hydrogen and deuterium. wikipedia.orgsplendidlab.com One of the most significant consequences of this is the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. splendidlab.comnih.gov
This property is particularly useful in several areas of pharmaceutical research:
Metabolism Studies: Researchers can track the metabolic fate of drugs in the body with greater accuracy. clearsynth.comclearsynth.com By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed, allowing for a better understanding of how a drug is absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com
Improved Pharmacokinetics: Deuterium labeling can potentially lead to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure. musechem.comnih.gov
Enhanced Stability: Deuterated compounds often exhibit greater stability than their non-deuterated counterparts. clearsynth.com
Analytical Standards: Deuterium-labeled compounds are widely used as internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.comclearsynth.com Their distinct mass allows for precise quantification of the non-labeled drug in complex biological samples. musechem.comclearsynth.com
Significance of Naftifine-d3 Hydrochloride in Research Applications
This compound is the deuterium-labeled form of Naftifine Hydrochloride. medchemexpress.comscbt.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. veeprho.com This isotopic labeling makes this compound a crucial tool for a variety of research applications, primarily in the analytical and metabolic investigation of naftifine.
The primary significance of this compound lies in its use as an internal standard for quantitative analysis. veeprho.com In bioanalytical methods, such as those employing mass spectrometry, a known quantity of the deuterated standard is added to a biological sample (e.g., blood or plasma). Because this compound is chemically identical to naftifine but has a different mass, it can be distinguished by the analytical instrument. This allows for highly accurate and precise measurement of the concentration of the unlabeled naftifine in the sample, compensating for any loss of analyte during sample preparation and analysis. clearsynth.compubcompare.aiasme.org
Furthermore, this compound is instrumental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of naftifine. veeprho.com By administering the deuterated compound, researchers can more easily trace its path and identify its metabolites within a biological system. clearsynth.comclearsynth.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-KLQXWDQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Molecular Characterization of Naftifine D3 Hydrochloride
Established Synthetic Pathways for Naftifine (B1207962)
The synthesis of Naftifine, a tertiary allylamine (B125299), can be achieved through various chemical routes. nih.gov These pathways often involve the construction of the N-methyl-1-naphthalenemethylamine core and its subsequent coupling with a cinnamyl group.
Multi-Step Approaches from Precursors (e.g., Naphthalene)
A common and practical synthetic strategy for Naftifine hydrochloride begins with naphthalene (B1677914) as the starting material. google.commdpi.com A documented three-step process illustrates this approach effectively: google.com
Synthesis of 1-Chloromethylnaphthalene: Naphthalene is reacted with paraformaldehyde and hydrochloric acid to produce the crude 1-chloromethylnaphthalene intermediate. google.com
Formation of N-methyl-1-naphthalenemethylamine: The chlorinated intermediate is then reacted with methylamine (B109427). This step replaces the chlorine atom with a methylamino group, forming N-methyl-1-naphthalenemethylamine. google.com
Final Assembly: The N-methyl-1-naphthalenemethylamine is reacted with cinnamyl chloride. This alkylation step attaches the cinnamyl group to the nitrogen atom. Subsequent treatment with hydrochloric acid yields the final product, Naftifine hydrochloride. google.com
Other reported synthetic routes include methods such as a Petasis-type boronic acid coupling reaction and a Heck-type reaction to form the allylamine structure. nih.govmdpi.com
Mannich-Type Reactions in Naftifine Synthesis
Mannich-type reactions serve as a key step in alternative and efficient syntheses of Naftifine and its analogues. nih.govnih.gov These reactions are valuable for creating carbon-carbon bonds and forming β-amino carbonyl compounds, which are versatile intermediates.
One strategy involves a three-component Mannich-type reaction between a secondary amine (like N-methyl-1-naphthalenemethylamine), formaldehyde, and an activated alkene to produce a γ-aminoalcohol intermediate. nih.govresearchgate.net Subsequent acid-catalyzed dehydration of this alcohol yields the target allylamine, Naftifine. nih.govnih.govresearchgate.net
Another approach first synthesizes a β-aminoketone via a Mannich reaction. researchgate.net This intermediate is then reduced to the corresponding γ-aminoalcohol. A final dehydration step, which can be catalyzed by acids such as HCl, produces Naftifine in high yield. nih.govnih.gov The Petasis borono-Mannich reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a vinylboronic acid, has also been successfully used to synthesize Naftifine. mdpi.com
Principles of Deuterium (B1214612) Labeling for Naftifine-d3 Hydrochloride
Deuterium labeling is the process of replacing hydrogen atoms (¹H) in a molecule with their heavier, stable isotope, deuterium (²H or D). chem-station.com This substitution has minimal impact on the chemical properties of the compound but provides a distinct mass signature, which is useful in various analytical applications. symeres.comchem-station.com For this compound, the "(E)-N-(Methyl-d3)-N-(3-phenyl-2-propen-1-yl)-1-naphthalenemethanamine Hydrochloride" chemical name indicates that the three deuterium atoms are located on the methyl group attached to the nitrogen atom. bioorganics.biz
The synthesis of Naftifine-d3 would typically follow one of the established pathways for Naftifine, but with the introduction of a deuterated reagent at the appropriate step. researchgate.net To achieve the N-methyl-d3 configuration, a deuterated version of methylamine, specifically methylamine-d3 (CD₃NH₂), would be used instead of standard methylamine during the synthesis of the N-methyl-1-naphthalenemethylamine intermediate. bioorganics.biz
The incorporation of deuterium can be achieved by using commercially available isotope-containing precursors in a synthetic route. symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a property that can slow down metabolic processes involving the cleavage of this bond, an observation known as the kinetic isotope effect. chem-station.comresearchgate.net
Molecular Characteristics of this compound
The incorporation of three deuterium atoms into the Naftifine structure results in a predictable change in its molecular formula and weight compared to the non-deuterated parent compound.
Molecular Formula Determination
The molecular formula for Naftifine Hydrochloride is C₂₁H₂₂ClN. pharmaffiliates.com In this compound, three hydrogen atoms on the methyl group are replaced by three deuterium atoms. This substitution is reflected in the molecular formula.
The resulting molecular formula for this compound is C₂₁H₁₉D₃ClN . bioorganics.bizpharmaffiliates.comdoveresearchlab.com Another representation found is C₂₁H₁₈D₃N·HCl. scbt.com
Molecular Weight Calculation
The molecular weight of Naftifine Hydrochloride is approximately 323.86 g/mol . pharmaffiliates.com For this compound, the calculated molecular weight is slightly higher due to the three heavier deuterium atoms. Sources report the molecular weight of this compound to be approximately 326.88 g/mol . pharmaffiliates.comdoveresearchlab.comscbt.comsigmaaldrich.com A slightly different value of 327.23 g/mol has also been noted. bioorganics.biz
Molecular Characteristics Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Naftifine Hydrochloride | C₂₁H₂₂ClN pharmaffiliates.com | 323.86 pharmaffiliates.com |
| This compound | C₂₁H₁₉D₃ClN bioorganics.bizpharmaffiliates.comdoveresearchlab.com | 326.88 pharmaffiliates.comdoveresearchlab.comscbt.comsigmaaldrich.com |
Biochemical Mechanism of Action Research for Naftifine Relevance to Deuterated Analog Studies
Inhibition of Squalene (B77637) 2,3-Epoxidase Enzyme
The primary molecular target of Naftifine (B1207962) is the enzyme squalene 2,3-epoxidase. patsnap.comdrugbank.compediatriconcall.com This enzyme plays a pivotal role in the fungal ergosterol (B1671047) biosynthesis pathway by catalyzing the conversion of squalene to 2,3-oxidosqualene. patsnap.com Naftifine selectively inhibits this enzyme in a dose-dependent manner, leading to a halt in the production of ergosterol precursors. pediatriconcall.comnih.gov This inhibition is highly specific to the fungal enzyme, with significantly less activity against the mammalian equivalent, which contributes to the drug's targeted action. asm.org Research has demonstrated that this inhibitory action is rapid, with a substantial reduction in sterol synthesis observed within minutes of fungal cell exposure to the compound. nih.gov
The fungicidal activity of Naftifine is directly linked to this enzymatic inhibition. nih.gov By blocking squalene epoxidase, Naftifine effectively disrupts a crucial step in the formation of the fungal cell membrane. wikipedia.org This mechanism is characteristic of the allylamine (B125299) class of antifungals. patsnap.comscispace.com
Disruption of Ergosterol Biosynthesis Pathway
Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com It is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. patsnap.com The inhibition of squalene 2,3-epoxidase by Naftifine directly curtails the synthesis of ergosterol. drugbank.comnih.gov
The resulting depletion of ergosterol has profound consequences for the fungal cell. The cell membrane becomes compromised, leading to increased permeability and an inability to regulate the intracellular environment effectively. patsnap.com This disruption ultimately contributes to fungal cell death. patsnap.com Studies on Candida albicans have shown a dose-dependent decrease in ergosterol content upon treatment with Naftifine. nih.gov
Accumulation of Squalene and Subsequent Fungal Cellular Impact
A direct consequence of the inhibition of squalene 2,3-epoxidase is the intracellular accumulation of its substrate, squalene. drugbank.comnih.gov Under normal conditions, squalene is present in low concentrations within the fungal cell. However, when its conversion is blocked by Naftifine, squalene builds up to toxic levels. patsnap.comnih.gov
This accumulation of squalene is believed to be a key factor in the fungicidal activity of Naftifine. wikipedia.orgscispace.com High concentrations of this lipophilic molecule are thought to cause distortions in the cell membrane and other cellular organelles, such as the endoplasmic reticulum, further compromising cellular function and integrity. wikipedia.orgresearchgate.net This toxic accumulation of squalene, coupled with the depletion of ergosterol, creates a dual-action mechanism that is highly effective against susceptible fungi. patsnap.com The fungicidal effect resulting from squalene accumulation is particularly noted against dermatophytes. wikipedia.org
| Fungus | Naftifine Action | Key Research Finding |
| Trichophyton rubrum | Fungicidal | Naftifine demonstrates potent activity against this common dermatophyte. drugbank.com |
| Trichophyton mentagrophytes | Fungicidal | Exhibits high sensitivity to Naftifine's inhibition of ergosterol biosynthesis. drugbank.comasm.org |
| Candida albicans | Fungistatic | Shows a dose-dependent decrease in ergosterol and accumulation of squalene upon treatment. drugbank.comnih.gov |
| Epidermophyton floccosum | Fungicidal | Effectively treated by Naftifine. drugbank.com |
| Microsporum canis | Fungicidal | Susceptible to the antifungal action of Naftifine. drugbank.com |
Pharmacokinetic and Metabolic Research Applications of Naftifine D3 Hydrochloride
Preclinical Pharmacokinetic Studies Using Labeled Compounds
The use of isotopically labeled compounds like Naftifine-d3 Hydrochloride is a cornerstone of modern drug development, enabling precise quantification and tracking in various preclinical studies. chemsrc.comacs.org This is particularly crucial for topical drugs like naftifine (B1207962), where understanding skin penetration and systemic absorption is key. naftin.comnih.gov
In Vitro Bioavailability and Penetration Studies
In vitro models are essential for assessing the initial bioavailability and skin penetration of topical formulations. Studies using labeled compounds can quantify the amount of the drug that permeates different skin layers, such as the stratum corneum, and enters into a receptor fluid, mimicking systemic circulation. naftin.comnih.gov For instance, in vitro studies with non-labeled naftifine have demonstrated its ability to penetrate the stratum corneum in concentrations sufficient to inhibit dermatophyte growth. naftin.comnih.gov The use of this compound in similar assays would allow for more precise quantification by mass spectrometry, distinguishing the applied drug from any endogenous interfering substances. acs.org
In Vivo Bioavailability and Distribution in Animal Models
Pharmacokinetic studies of non-labeled naftifine have been conducted in various animal models and humans. For example, after a single topical application of 1% naftifine cream in healthy human subjects, approximately 6% of the dose was systemically absorbed. nih.gov The drug and its metabolites are excreted through both urine and feces, with a half-life of about two to three days. nih.govdrugbank.com In a study with naftifine gel 2%, the systemic exposure increased over a 14-day treatment period. naftin.comfda.gov
Utilizing this compound in such studies would facilitate highly sensitive and specific quantification of the parent drug and its metabolites, even at very low concentrations, through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgfda.gov This precision is critical for building accurate pharmacokinetic models. acs.org
Interactive Table: Pharmacokinetic Parameters of Naftifine (Non-labeled) in Humans
| Parameter | Value (Day 1) | Value (Day 14) |
| AUC0-24 (ng•hr/mL) | 10.5 | 70 |
| Cmax (ng/mL) | 0.9 | 3.7 |
| Tmax (hours) | 20 | 8 |
| Systemic Absorption | ~6% of applied dose | - |
| Half-life | ~2-3 days | - |
| Excretion | Urine and Feces | - |
Data derived from studies on non-labeled Naftifine Hydrochloride gel and cream formulations in human subjects. naftin.comnih.govfda.govfda.gov
Role of Deuterium (B1214612) Labeling in Metabolic Profiling and Metabolite Identification
Deuterium labeling is a powerful technique in metabolic research. nih.gov When this compound is administered, the deuterium atoms act as a stable isotopic tag. As the drug undergoes metabolism, the resulting metabolites will retain the deuterium label, allowing them to be easily distinguished from endogenous molecules in biological samples. escholarship.orggoogle.com This is particularly advantageous when using high-resolution mass spectrometry, as the mass difference between the deuterated and non-deuterated versions of a molecule is readily detectable. acs.org This methodology aids in the comprehensive profiling of all metabolites, even those present in trace amounts, and helps in elucidating the metabolic pathways of the drug. rsc.org
Advanced Analytical Methodologies and Quantification of Naftifine D3 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the preferred technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. A high-performance liquid chromatographic method coupled with tandem mass spectrometry detection has been developed and validated for the determination of naftifine (B1207962) in human plasma and urine, utilizing Naftifine-d3 Hydrochloride (specifically naftifine-N-methyl-d3) as the internal standard. fda.gov This method involves the extraction of the analyte and the internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection. fda.gov
Method Development and Optimization for Quantification
The optimization of an LC-MS/MS method is a meticulous process aimed at achieving reliable and reproducible quantification. For this compound, this involves the careful selection of chromatographic conditions to ensure efficient separation from endogenous interferences and the optimization of mass spectrometry parameters to maximize signal intensity.
The separation of naftifine and its deuterated internal standard is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). The choice of the stationary phase (column) and mobile phase is critical for obtaining sharp, symmetrical peaks and a short analysis time. In methods developed for the parent compound naftifine, which are indicative of the conditions suitable for its deuterated analogue, various columns and mobile phases have been successfully employed. researchgate.netturkjps.orgnih.gov
A Hypurity Advance column (50 x 4.6 mm, 5 µm) has been used effectively for the chromatographic separation of naftifine. nih.gov Other reverse-phase columns, such as C18 and Phenyl columns, are also commonly utilized. turkjps.orgvedomostincesmp.ru The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or a dilute acid solution, to facilitate efficient elution. vedomostincesmp.runih.gov The flow rate is typically maintained to ensure optimal separation and a total chromatographic run time of less than five minutes has been reported in some methods. researchgate.net
Table 1: Example of Chromatographic Conditions for Analytes Similar to this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypurity Advance (50 x 4.6 mm, 5 µm) | nih.gov |
| Reversed phase C18 (4.6 mm × 150 mm, 5 µm) | turkjps.org | |
| XBridge Phenyl (20×4.6 mm; 2.5 μm) | researchgate.netvedomostincesmp.ru | |
| Mobile Phase | Acetonitrile and an aqueous buffer (gradient elution) | nih.govvedomostincesmp.ru |
| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netturkjps.org |
| Run Time | < 5 minutes | researchgate.net |
Tandem mass spectrometry is employed for the detection and quantification of this compound. fda.gov The instrument is typically operated in the positive ion electrospray ionization (ESI) mode. nih.gov Quantification is performed using the highly selective Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition. nih.gov
For the non-deuterated naftifine, a precursor ion [M+H]⁺ at m/z 288.2 is monitored, which fragments to a specific product ion, such as m/z 117.0. nih.gov Since this compound contains three deuterium (B1214612) atoms, its precursor ion [M+H]⁺ would have a mass-to-charge ratio approximately 3 Daltons higher than that of naftifine. The product ion may or may not retain the deuterated methyl group, depending on the fragmentation pathway. The optimization of MS parameters like collision energy (CE), declustering potential (DP), and cone voltage is essential to achieve maximum sensitivity for the specific MRM transitions. nih.govnih.gov
Table 2: Example of Mass Spectrometry Parameters for Naftifine (Internal Standard for Terbinafine)
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Ion Electrospray (ESI+) / Heated Nebulizer | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.govnih.gov |
| MRM Transition (Naftifine) | m/z 288.2 → 117.0 | nih.gov |
| Internal Standard | Naftifine-N-methyl-d3 | fda.gov |
Chromatographic Conditions (e.g., Column Selection, Mobile Phase)
Method Validation Parameters for Bioanalytical Assays
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. nih.gov The validation process demonstrates that the method is suitable for quantifying the analyte in the specific biological matrix. For the LC-MS/MS method using this compound as an internal standard for naftifine quantification in human plasma, a full validation was performed, confirming its adequacy for bioanalytical applications. fda.gov
Linearity assesses the direct proportionality between the instrument response and the concentration of the analyte over a specified range. A calibration curve is generated by analyzing samples with known concentrations of the analyte. For the validated method using naftifine-N-methyl-d3, the assay exhibited excellent linearity with a correlation coefficient (r²) of ≥ 0.9976. fda.gov The established calibration curve range for naftifine began at a lower limit of quantitation (LLOQ) of 1.01 ng/mL in human plasma. fda.gov Another HPLC method for naftifine demonstrated linearity over a broader range of 0.025-100 µg/mL with a correlation coefficient (r²) of 0.999. turkjps.org
Table 3: Linearity and Range Data for Naftifine Assays
| Parameter | Result | Matrix | Reference |
|---|---|---|---|
| Calibration Curve Range | 1.01 ng/mL - Upper Limit | Human Plasma | fda.gov |
| Correlation Coefficient (r²) | ≥ 0.9976 | Human Plasma | fda.gov |
| Calibration Curve Range | 0.025 - 100 µg/mL | Not Specified | turkjps.org |
| Correlation Coefficient (r²) | 0.999 | Not Specified | turkjps.org |
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. alraziuni.edu.ye These are typically evaluated at several concentration levels (quality control samples) within the calibration range. While specific precision and accuracy percentages for the validated this compound method are not publicly detailed, the confirmation of its adequate validation by the FDA implies that these parameters met stringent regulatory acceptance criteria. fda.gov For context, a validated LC-MS/MS method for terbinafine (B446) using naftifine as an internal standard reported intra-day precision with a coefficient of variation (%CV) below 4.1% and accuracy between -2.7% and 7.7%. researchgate.net The inter-day precision for the same method was under 4.9% with accuracy ranging from -1.4% to 6.5%. researchgate.net
Table 4: Example of Precision and Accuracy Data from a Related Bioanalytical Method (Terbinafine using Naftifine IS)
| Parameter | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) | Reference |
|---|---|---|---|---|
| Intra-day (n=5) | 5.0 | 3.6% | -2.7% | researchgate.net |
| 80.0 | 3.8% | 7.7% | researchgate.net | |
| 1500.0 | 4.1% | -2.7% | researchgate.net | |
| Inter-day (n=5) | 5.0 | 4.9% | 0.3% | researchgate.net |
| 80.0 | 1.7% | 5.8% | researchgate.net | |
| 1500.0 | 4.6% | -1.4% | researchgate.net |
Stability Evaluation (e.g., Freeze-Thaw, Bench-Top, Long-Term)
Ensuring the stability of an analyte and its internal standard under various storage and handling conditions is a cornerstone of reliable bioanalytical method validation. For Naftifine and its deuterated internal standard, this compound, stability is assessed under several conditions to mimic sample handling in a clinical or research setting.
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. For instance, in the validation of an analytical method for naftifine in human plasma, quality control (QC) samples were subjected to multiple freeze-thaw cycles. At -20°C, the percent bias for naftifine was observed to be -3.23% and -1.21% after freeze-thaw cycles. fda.gov When stored at a colder temperature of -80°C, the bias was -3.91% and -1.09%. fda.gov These results indicate that naftifine demonstrates acceptable stability under these conditions.
Bench-Top Stability: This assessment determines the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples might spend on a laboratory bench during processing. Stability studies have shown that analytes like naftifine can remain stable in the matrix during bench-top handling for several hours. science.gov
Long-Term Stability: Long-term stability is crucial for studies where samples are stored for extended periods before analysis. For naftifine, long-term storage stability has been demonstrated in plasma for 143 days at -20°C and in urine for 199 days at -80°C. fda.gov For example, after 3 days of storage at -20°C, the mean percent change for naftifine in matrix was -4.13% and -2.05%, while at -80°C, it was -2.44% and -1.29%. fda.gov These findings confirm the adequacy of these storage conditions for maintaining the integrity of the samples over time. fda.gov
Table 1: Stability of Naftifine in Human Plasma
| Stability Test | Storage Temperature | QC Level | Percent Bias (%) | Mean % Change (after 3 days) |
|---|---|---|---|---|
| Freeze-Thaw | -20°C | Low | -3.23 | |
| High | -1.21 | |||
| Freeze-Thaw | -80°C | Low | -3.91 | |
| High | -1.09 | |||
| Long-Term | -20°C | Low | -4.13 | |
| High | -2.05 | |||
| Long-Term | -80°C | Low | -2.44 | |
| High | -1.29 |
Data sourced from FDA accessdata. fda.gov
Matrix Effect and Recovery Determination
In bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to co-eluting, interfering substances from the biological sample. nih.gov This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the quantification. nih.gov The determination of matrix effects and the analyte's recovery from the matrix are therefore critical validation parameters.
Matrix Effect: The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution. nih.gov This ratio is known as the matrix factor (MF). An MF of less than 1 indicates signal suppression, while an MF greater than 1 suggests signal enhancement. nih.gov To ensure the reliability of a bioanalytical method, it is essential to evaluate the matrix effect across different sources or lots of the biological matrix. nih.gov
Recovery: Recovery is the measure of the efficiency of an extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte spiked into a post-extraction blank matrix. biotage.com For example, a solid-phase extraction method for terbinafine, using naftifine as an internal standard, achieved a mean recovery of 84.3% with a coefficient of variation (CV) of less than 4%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov In the context of naftifine analysis, GC-MS has been employed for the determination of its metabolites in urine. nih.gov The procedure typically involves deconjugation of the metabolites, extraction with a solvent like chloroform, and then derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis. nih.govjfda-online.com The mass spectrometer then detects the characteristic fragments of the derivatized analytes, allowing for their sensitive and specific quantification. dokumen.pub GC-MS provides high reproducibility and is a valuable tool for metabolic profiling and the analysis of complex biological samples. nih.govdokumen.pub
This compound as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using mass spectrometry, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. scispace.com this compound is an ideal internal standard for the quantification of naftifine. labchem.com.myscbt.com As a stable isotope-labeled (SIL) version of the analyte, it shares nearly identical physicochemical properties with naftifine. scispace.com
This similarity ensures that this compound co-elutes with naftifine during chromatography and experiences similar extraction recovery and matrix effects. scispace.com For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of naftifine in human plasma utilized Naftifine-d3 as the internal standard. fda.gov The use of a SIL-IS is considered the gold standard in quantitative LC-MS bioanalysis as it significantly improves the accuracy and precision of the assay. scispace.com
Table 2: Application of this compound as an Internal Standard
| Analyte | Internal Standard | Analytical Method | Matrix | Key Advantage |
|---|---|---|---|---|
| Naftifine | This compound | LC-MS/MS | Human Plasma | Corrects for variability in sample processing and instrument response. |
| Terbinafine | Naftifine | LC-MS/MS | Human Plasma | Demonstrates the utility of a structural analog as an internal standard. |
Data compiled from multiple sources. fda.govresearchgate.netscispace.comlabchem.com.my
High-Performance Liquid Chromatography (HPLC) for Related Analytical Procedures
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including naftifine and its related substances. chromatographyonline.com HPLC methods are widely used for the quantitative determination of naftifine in various pharmaceutical formulations, such as creams and solutions. vedomostincesmp.ru
In a typical HPLC method for naftifine, a reversed-phase column, such as an XBridge Phenyl or Acquity BEH Phenyl, is used for separation. vedomostincesmp.ru The mobile phase often consists of a mixture of an acidic aqueous solution (e.g., 0.1% perchloric acid or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile, delivered in a gradient or isocratic mode. vedomostincesmp.ru Detection is commonly performed using a UV detector at a wavelength that provides the best signal-to-noise ratio for naftifine, such as 254 nm. vedomostincesmp.ru These HPLC methods are validated for parameters like linearity, accuracy, precision, and robustness to ensure they are suitable for routine quality control analysis. vedomostincesmp.ru
Research Applications in Drug Discovery and Development
Role in Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Studies
In the preclinical phase of drug development, understanding a candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Naftifine-d3 Hydrochloride plays a pivotal role in these Drug Metabolism and Pharmacokinetics (DMPK) studies for its non-labeled counterpart, Naftifine (B1207962). aquigenbio.comveeprho.com By using a stable isotope-labeled (SIL) compound, researchers can accurately trace the metabolic fate of the drug. aquigenbio.com
The primary application of this compound in this context is as an internal standard for quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comlabchem.com.my Because it is chemically and physically almost identical to the parent drug, this compound co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to reliably correct for variations in sample processing, matrix effects, and instrument response, ensuring the generation of robust and accurate pharmacokinetic data. veeprho.com These studies are essential for determining key parameters like bioavailability, half-life, and clearance rates of Naftifine, providing data that informs decisions on the drug's potential progression to clinical trials. aquigenbio.com
Table 1: Comparison of Naftifine Hydrochloride and its Deuterated Analog
| Property | Naftifine Hydrochloride | This compound | Rationale for Use |
| Molecular Formula | C₂₁H₂₂ClN | C₂₁H₁₉D₃ClN | Deuterium (B1214612) substitution on the N-methyl group. pharmaffiliates.com |
| Molecular Weight | ~323.86 g/mol | ~326.88 g/mol | Increased mass due to three deuterium atoms. pharmaffiliates.com |
| Biological Activity | Antifungal agent; inhibits squalene (B77637) epoxidase. patsnap.comnih.gov | Considered biologically equivalent for analytical purposes. | Assumed to have the same interaction with biological targets. nih.gov |
| Primary Application | Active Pharmaceutical Ingredient (API). pharmaffiliates.com | Internal standard for analytical and pharmacokinetic research. veeprho.com | Higher mass allows for differentiation in mass spectrometry. |
Contributions to Bioanalytical Method Validation (BMV)
The validation of bioanalytical methods is a regulatory requirement to ensure that data from preclinical and clinical studies are reliable. This compound is a key component in the validation of analytical methods designed to quantify Naftifine in complex biological matrices like plasma, urine, or tissue. veeprho.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays. nih.gov
During method validation, this compound is added at a known concentration to calibration standards, quality control samples, and study samples. Its consistent signal allows for the assessment of crucial validation parameters, including:
Accuracy and Precision: It helps ensure that the measured concentration of Naftifine is close to the true value and that results are reproducible.
Selectivity and Specificity: It aids in demonstrating that the method can differentiate the analyte from other components in the biological matrix.
Matrix Effect: By comparing the response of the analyte in the presence and absence of the matrix, the SIL internal standard helps to quantify and correct for ion suppression or enhancement, a common issue in mass spectrometry. veeprho.com
This application ensures that the analytical method is robust, reliable, and fit for purpose, capable of producing high-quality data for pharmacokinetic and toxicokinetic studies. veeprho.comnih.gov
Utility in Investigating Drug-Target Interactions at a Molecular Level
While direct studies using this compound to probe its primary target are not extensively published, its structure lends itself to investigating drug-target interactions at a molecular level. The mechanism of action for Naftifine involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. patsnap.comnih.gov
Isotopically labeled compounds are powerful tools for elucidating enzyme mechanisms and kinetics. mdpi.comfiveable.menih.gov The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. musechem.com If the breaking of this bond is part of the rate-limiting step of an enzymatic reaction, a slower reaction rate will be observed. This phenomenon, known as the Kinetic Isotope Effect (KIE), can provide profound insights into the transition state and the specific chemical bonds involved in the drug's interaction with its target enzyme. fiveable.menih.gov Therefore, this compound could be used in comparative enzymatic assays against Naftifine Hydrochloride to determine if the N-demethylation process or other interactions involving the methyl group are critical to its binding and inhibitory activity on squalene epoxidase. aquigenbio.comcreative-proteomics.com
Applications in Drug Impurity Profiling and Reference Standards
Ensuring the purity of an Active Pharmaceutical Ingredient (API) is a critical aspect of pharmaceutical quality control. This compound serves as an invaluable analytical reference standard for the identification and quantification of the parent drug and its potential impurities. veeprho.compharmaffiliates.com As a high-purity, stable compound, it provides a reliable benchmark against which production batches of Naftifine Hydrochloride can be compared. synzeal.com
Its role as an internal standard in chromatographic methods allows for the precise quantification of not only Naftifine itself but also related process impurities or degradation products. veeprho.comaxios-research.com This ensures that the final drug product meets the stringent purity requirements set by regulatory agencies.
Table 2: Known Impurities of Naftifine
| Impurity Name | Molecular Formula | CAS Number |
| (Z)-Naftifine HCl (Naftifine cis-Isomer) | C₂₁H₂₂ClN | 79416-70-9 pharmaffiliates.com |
| Desmethyl Naftifine HCl | C₂₀H₂₀ClN | 98978-52-0 |
| Naftifine Hydrochloride N-oxide | C₂₁H₂₂ClNO | 2847776-04-7 pharmaffiliates.com |
| 3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-one | C₂₁H₂₁NO | 98977-93-6 pharmaffiliates.com |
| N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride | C₁₂H₁₄ClN | 65473-13-4 pharmaffiliates.com |
Perspectives and Future Research Directions
Emerging Analytical Techniques for Deuterated Compounds
The analysis of deuterated compounds like Naftifine-d3 Hydrochloride is crucial for understanding their behavior in biological systems. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are foundational, emerging techniques offer enhanced precision and sensitivity. labcompare.comadesisinc.com
Molecular Rotational Resonance (MRR) Spectroscopy is a powerful tool for the unambiguous structural characterization of molecules, including isotopologues, without the need for chromatographic separation. brightspec.comvirginia.eduspectroscopyonline.com MRR spectroscopy measures the rotational transitions of molecules in the gas phase, providing a unique spectral fingerprint that is highly sensitive to changes in mass distribution. labcompare.comvirginia.edu This technique could be instrumental in verifying the precise location and extent of deuterium (B1214612) incorporation in this compound and distinguishing it from other isomers or impurities. labcompare.comvirginia.edu
Raman Spectroscopy offers another avenue for the analysis of deuterated compounds. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that appears in a "silent" region of the Raman spectrum of biological samples, where endogenous molecules have minimal interference. nih.govacs.org This allows for the specific tracking and imaging of deuterated molecules like this compound within living cells, providing insights into their subcellular distribution and accumulation. nih.govacs.org
| Analytical Technique | Principle | Application for this compound |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the position of deuterium labeling and assesses isotopic purity. labcompare.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Quantifies the compound in biological matrices and determines the degree of deuteration. caymanchem.comveeprho.com |
| MRR Spectroscopy | Measures the rotational transitions of gas-phase molecules. | Provides unambiguous structural identification and distinguishes between isotopic isomers. brightspec.comvirginia.eduspectroscopyonline.com |
| Raman Spectroscopy | Measures the inelastic scattering of light by molecular vibrations. | Enables in-situ tracking and imaging of the deuterated compound in biological systems. nih.govacs.org |
Advanced Methodologies for Metabolic Pathway Elucidation
Deuteration can significantly alter the metabolic profile of a drug, a phenomenon driven by the kinetic isotope effect (KIE) . wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. wikipedia.orgportico.org This can result in "metabolic switching," where the body metabolizes the drug through alternative pathways. taylorandfrancis.com
The known metabolic pathways of naftifine (B1207962) in humans and laboratory animals include N-dealkylation, arene oxide formation, and oxidation of intermediates. nih.gov Given that this compound is deuterated at the N-methyl group, it is anticipated that its N-dealkylation will be slowed. This could lead to a redirection of its metabolism towards other pathways, potentially altering the proportions of its various metabolites. taylorandfrancis.comnih.gov
Advanced analytical techniques are pivotal in elucidating these altered metabolic pathways. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the accurate mass measurement and identification of metabolites in complex biological samples. researchgate.netresearchgate.net Furthermore, stable isotope labeling, as with this compound, facilitates the differentiation of drug-related material from endogenous compounds, aiding in the comprehensive mapping of metabolic pathways. nih.govmdpi.com
Future research should focus on comparative in vitro and in vivo metabolism studies of naftifine and this compound. Such studies, employing techniques like LC-HRMS, would quantify the parent compounds and their respective metabolites, providing direct evidence of metabolic switching and a quantitative measure of the kinetic isotope effect.
Major Biotransformation Pathways of Naftifine nih.gov
| Pathway | Description | Potential Impact of Deuteration in Naftifine-d3 |
| N-dealkylation | Removal of the methyl group. | Rate is expected to decrease due to the kinetic isotope effect on the C-D bonds. |
| Arene oxide formation | Oxidation of the phenyl and naphthalene (B1677914) rings. | May become a more prominent pathway if N-dealkylation is inhibited. |
| Oxidation of intermediates | Further metabolism of dealkylated and oxidized products. | The profile of these metabolites would likely be altered. |
| Conjugation | Addition of molecules like glucuronic acid. | May be affected by upstream changes in metabolic pathways. |
Broader Applications of Deuterated Analogs in Pharmaceutical Sciences
The strategic incorporation of deuterium into drug molecules represents a significant area of pharmaceutical research. The primary goals are to improve a drug's pharmacokinetic profile, enhance its safety, and increase its efficacy. researchgate.net
Improved Pharmacokinetics: By slowing down metabolism, deuteration can increase a drug's half-life, leading to more sustained plasma concentrations and potentially allowing for less frequent dosing. wikipedia.orgnih.gov In the case of this compound, a reduced rate of N-dealkylation could lead to prolonged systemic exposure compared to its non-deuterated counterpart.
Reduced Toxicity: Metabolic switching can sometimes be leveraged to reduce the formation of toxic metabolites. nih.gov If any of the metabolites of naftifine are associated with adverse effects, the altered metabolic profile of this compound could potentially offer a safety advantage.
Use as an Internal Standard: Deuterated compounds like this compound are widely used as internal standards in bioanalytical assays. caymanchem.comveeprho.com Their chemical similarity to the analyte ensures comparable behavior during sample extraction and analysis, while their mass difference allows for precise quantification by mass spectrometry. caymanchem.comveeprho.com
The development of deuterated drugs has gained significant momentum, with the U.S. Food and Drug Administration (FDA) approving the first deuterated drug, deutetrabenazine, in 2017. nih.gov Numerous other deuterated compounds are currently in clinical development for a range of therapeutic areas. wikipedia.orgnih.gov
Q & A
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and azole antifungals?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy as FICI ≤0.5. Apply Bliss independence or Loewe additivity models for dose-response surface analysis. Confirm results with time-kill assays and SEM imaging to visualize hyphal damage. Replicate experiments across ≥3 independent replicates to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
